molecular formula C16H20NO3P B11707566 Diphenyl diethylphosphoramidate

Diphenyl diethylphosphoramidate

Cat. No.: B11707566
M. Wt: 305.31 g/mol
InChI Key: IDKMIHJUKICUBK-UHFFFAOYSA-N
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Description

Diphenyl diethylphosphoramidate is an organophosphorus compound characterized by the presence of a single covalent bond between the tetracoordinate phosphorus (V) atom and nitrogen (III) atom. This compound is part of the broader class of phosphoramidates, which are known for their stable phosphoryl bond (P=O) and significant applications in various fields, including chemistry, biology, and industry .

Preparation Methods

The synthesis of diphenyl diethylphosphoramidate can be achieved through several synthetic routes. The primary methods include:

    Salt Elimination: This involves the reaction of a phosphoramidic acid derivative with a suitable base to eliminate a salt and form the desired phosphoramidate.

    Oxidative Cross-Coupling: This method uses oxidative conditions to couple a phosphoramidic acid derivative with an appropriate nucleophile.

    Azide Reduction: This involves the reduction of a phosphoramidate azide to form the desired compound.

    Hydrophosphinylation: This method involves the addition of a phosphine to an unsaturated substrate.

    Phosphoramidate-Aldehyde-Dienophile (PAD) Reaction: This involves the reaction of a phosphoramidate with an aldehyde and a dienophile to form the desired product.

Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Diphenyl diethylphosphoramidate undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used but often include various phosphoramidate derivatives .

Scientific Research Applications

Diphenyl diethylphosphoramidate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of diphenyl diethylphosphoramidate involves its interaction with molecular targets through its phosphoryl and amide functional groups. These interactions can lead to the inhibition or activation of specific enzymes or biological pathways. The compound can act as a chelating agent, forming stable complexes with metal ions, which can influence various biochemical processes .

Comparison with Similar Compounds

Diphenyl diethylphosphoramidate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the stability of its phosphoryl bond, which makes it particularly useful in various chemical and biological applications .

Properties

Molecular Formula

C16H20NO3P

Molecular Weight

305.31 g/mol

IUPAC Name

N-diphenoxyphosphoryl-N-ethylethanamine

InChI

InChI=1S/C16H20NO3P/c1-3-17(4-2)21(18,19-15-11-7-5-8-12-15)20-16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3

InChI Key

IDKMIHJUKICUBK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)P(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2

solubility

34.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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